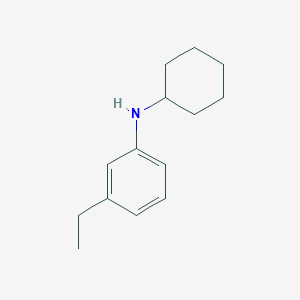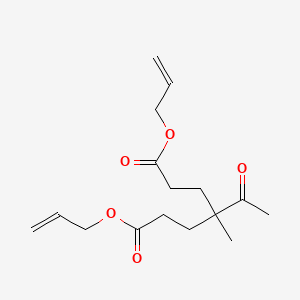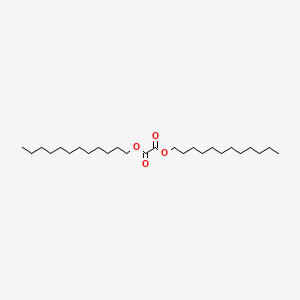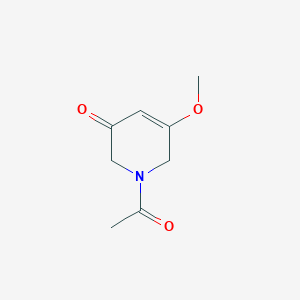
3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) is a heterocyclic organic compound. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridinone ring, which is a six-membered ring containing nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) typically involves the following steps:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Acetylation: Introduction of the acetyl group can be done using acetyl chloride or acetic anhydride in the presence of a base.
Methoxylation: The methoxy group can be introduced using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to increase yield and purity while reducing costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3(2H)-Pyridinone: A simpler analog without the acetyl and methoxy groups.
1-Acetyl-3(2H)-Pyridinone: Lacks the methoxy group.
5-Methoxy-3(2H)-Pyridinone: Lacks the acetyl group.
Uniqueness
The presence of both acetyl and methoxy groups in 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) may confer unique chemical and biological properties, making it distinct from its analogs.
属性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
1-acetyl-5-methoxy-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C8H11NO3/c1-6(10)9-4-7(11)3-8(5-9)12-2/h3H,4-5H2,1-2H3 |
InChI 键 |
ADFUUJFKWKCFFH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC(=CC(=O)C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


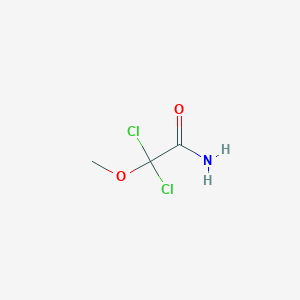
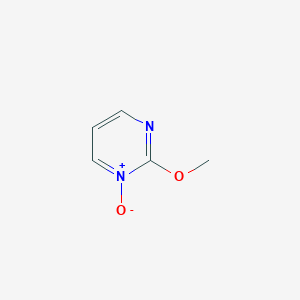
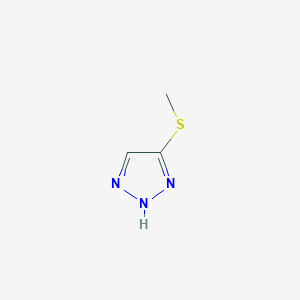
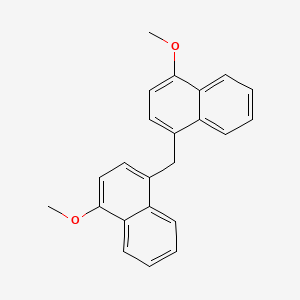
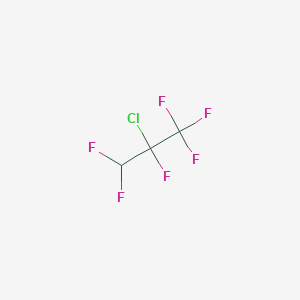
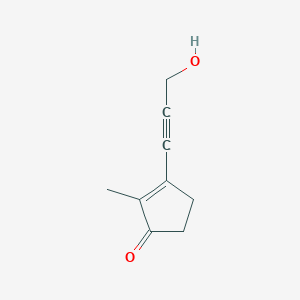
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)


![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
